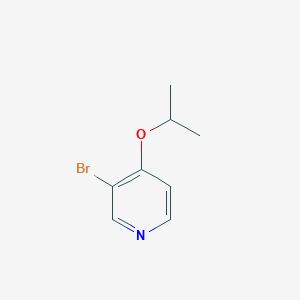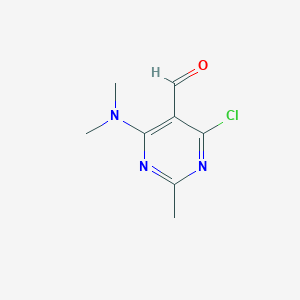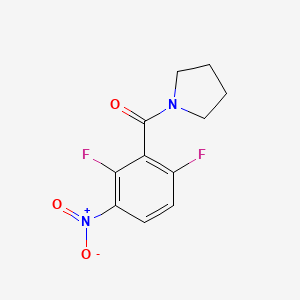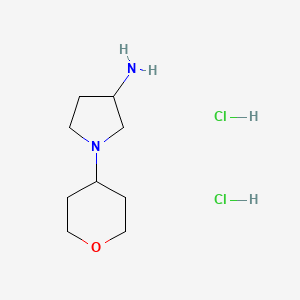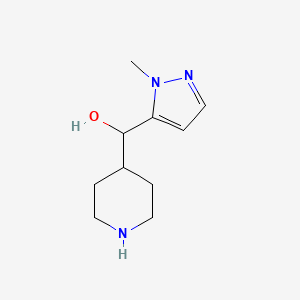
(1-metil-1H-pirazo-5-il)(piperidin-4-il)metanol
Descripción general
Descripción
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol: is an organic compound that features a pyrazole ring and a piperidine ring connected via a methanol group
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is explored as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry: In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various industrial applications.
Mecanismo De Acción
Target of Action
The primary target of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol interacts with the sEH enzyme, inhibiting its activity . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that it forms H-bond interactions similar to AUDA .
Biochemical Pathways
The inhibition of the sEH enzyme by (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol affects the metabolic pathway of aliphatic epoxides such as fatty acid epoxides . The sEH enzyme shows selectivity for these substrates .
Result of Action
The inhibition of the sEH enzyme by (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol can lead to a reduction in blood pressure elevation and inflammatory roles . Particularly, compounds similar to (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition .
Análisis Bioquímico
Biochemical Properties
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ plays a pivotal role in many biological processes, including metabolism and aging. The compound’s ability to modulate NAMPT activity suggests its potential in therapeutic applications for diseases related to metabolism and aging.
Cellular Effects
The effects of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in certain cell lines . These effects highlight its potential as a therapeutic agent in cancer treatment, where regulation of cell death and survival pathways is critical.
Molecular Mechanism
At the molecular level, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent activator of NAMPT, enhancing its activity and subsequently increasing NAD+ levels . This activation leads to various downstream effects, including changes in gene expression and enzyme activity. Additionally, the compound’s ability to modulate lipophilicity helps in reducing CYP direct inhibition, making it a safer option for therapeutic use .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol change over time. Studies have shown that the compound remains stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including continuous activation of autophagy and apoptosis pathways .
Dosage Effects in Animal Models
The effects of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced NAMPT activity and increased NAD+ levels . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These observations underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway . By activating NAMPT, the compound enhances the conversion of nicotinamide to NAD+, which is essential for various metabolic processes. This interaction also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is transported and distributed through specific transporters and binding proteins. Its interaction with NAMPT facilitates its localization to areas where NAD+ synthesis is required . Additionally, the compound’s lipophilicity aids in its distribution across cellular membranes, ensuring its availability for biochemical reactions.
Subcellular Localization
The subcellular localization of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is primarily within the cytoplasm, where it interacts with NAMPT and other biomolecules involved in the NAD+ salvage pathway . This localization is crucial for its activity, as it ensures the compound is in proximity to its target enzymes and proteins. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole with piperidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methanol group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Comparación Con Compuestos Similares
- (1-methyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol
- (1-methyl-1H-pyrazol-4-yl)(piperidin-4-yl)methanol
- (1-methyl-1H-pyrazol-5-yl)(piperidin-3-yl)methanol
Uniqueness: (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is unique due to the specific positioning of the pyrazole and piperidine rings, which can influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
(2-methylpyrazol-3-yl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-9(4-7-12-13)10(14)8-2-5-11-6-3-8/h4,7-8,10-11,14H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXDYWIDMAHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518082-44-4 | |
| Record name | (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)
![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)
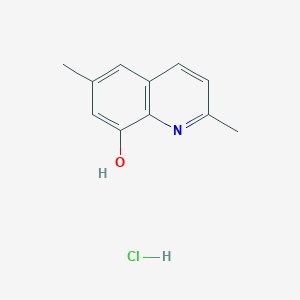
![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1459013.png)
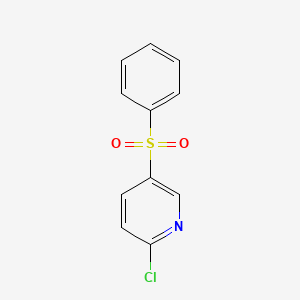
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)


